1-(Diethylamino)-3-phenoxy-2-propanol hydrochloride
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Overview
Description
1-(Diethylamino)-3-phenoxy-2-propanol hydrochloride is an organic compound that belongs to the class of amines It is a hydrochloride salt form of a secondary amine, characterized by the presence of a diethylamino group and a phenoxy group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diethylamino)-3-phenoxy-2-propanol hydrochloride typically involves the reaction of diethylamine with 3-phenoxy-2-propanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: Diethylamine and 3-phenoxy-2-propanol.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, under reflux conditions.
Formation of the Hydrochloride Salt: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 1-(Diethylamino)-3-phenoxy-2-propanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
1-(Diethylamino)-3-phenoxy-2-propanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The diethylamino group or the phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reactions: Halogenating agents such as thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyacetone derivatives, while reduction may produce alcohol derivatives.
Scientific Research Applications
1-(Diethylamino)-3-phenoxy-2-propanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and pharmacological studies.
Industry: It is used in the manufacture of various industrial products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Diethylamino)-3-phenoxy-2-propanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(Diethylamino)-3-phenoxy-2-propanol hydrochloride can be compared with other similar compounds, such as:
Diethylamine: A secondary amine with similar structural features.
Phenoxypropanol: A compound with a phenoxy group attached to a propanol backbone.
Diethylaminoethyl chloride: A related compound with a diethylamino group and an ethyl chloride moiety.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(diethylamino)-3-phenoxypropan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c1-3-14(4-2)10-12(15)11-16-13-8-6-5-7-9-13;/h5-9,12,15H,3-4,10-11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWIRDBOPHDBOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(COC1=CC=CC=C1)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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